molecular formula C23H22O9 B3043027 1,2-Diacetyl-3,5-dibenzoyl-d-ribose CAS No. 71080-18-7

1,2-Diacetyl-3,5-dibenzoyl-d-ribose

Cat. No. B3043027
CAS RN: 71080-18-7
M. Wt: 442.4 g/mol
InChI Key: IBBWABGIQGRNBK-UHFFFAOYSA-N
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Description

1,2-Diacetyl-3,5-dibenzoyl-d-ribose, also known as 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose, is an intermediate in antiviral medication synthesis . It can be used in the research of combating viral afflictions such as HIV and Hepatitis C .


Synthesis Analysis

The synthesis of a similar compound, 1,2,3-triacetyl-5-deoxy-D-ribose, involves using D-ribose for acetonide protection to generate 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This is then reduced using potassium borohydride and then hydrolyzed to prepare 1-oxy-methyl-5-deoxy-D-ribose ribose. Finally, acetylization is performed to obtain 1,2,3-triacetyl-5-deoxy-D-ribose .


Molecular Structure Analysis

The molecular formula of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is C23H22O9 . The IUPAC name is (4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate .


Chemical Reactions Analysis

The synthesis of 1,2,3-triacetyl-5-deoxy-D-ribose involves several chemical reactions including acetonide protection, reduction, hydrolysis, and acetylization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1,2,3-Triacetyl-5-deoxy-D-ribose, are as follows: it appears as a white powder with a melting point of approximately 63-64°C .

Safety and Hazards

While specific safety and hazard information for 1,2-Diacetyl-3,5-dibenzoyl-d-ribose was not found, a similar compound, 1,2,3-Triacetyl-5-deoxy-D-ribose, is known to cause serious eye irritation and may cause respiratory irritation .

Future Directions

1,2-Diacetyl-3,5-dibenzoyl-d-ribose is an intermediate in antiviral medication synthesis and can be used in the research of combating viral afflictions such as HIV and Hepatitis C . This suggests potential future directions in the field of antiviral drug development.

Mechanism of Action

Target of Action

The primary target of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is the hydroxyl groups on ribofuranose . This compound is commonly used as a protecting group for these hydroxyl groups, allowing for precise control of chemical reactions in organic synthesis .

Mode of Action

1,2-Diacetyl-3,5-dibenzoyl-d-ribose interacts with its targets by acting as a protecting group. It binds to the hydroxyl groups on ribofuranose, preventing them from participating in unwanted reactions during organic synthesis . This ensures that the desired reactions can proceed without interference.

Biochemical Pathways

The compound plays a significant role in the synthesis of nucleosides and nucleotides . It is used in the silyl-Hilbert–Johnson reaction, where it is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and then deprotected by an acid or base to form a pure artificial nucleotide .

Pharmacokinetics

It is sparingly soluble in water but readily soluble in most organic solvents such as ethanol, acetone, and chloroform .

Result of Action

The primary result of the action of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is the successful synthesis of nucleosides and nucleotides . These are essential components of DNA and RNA, and their synthesis is a critical step in many biological processes.

Action Environment

The action of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is influenced by environmental factors such as temperature and pH. For instance, the compound is typically used in reactions that are carried out at specific temperatures . Additionally, the compound’s stability can be affected by the pH of the environment, as it can be deprotected by an acid or base .

properties

IUPAC Name

(4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBWABGIQGRNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diacetyl-3,5-dibenzoyl-d-ribose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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